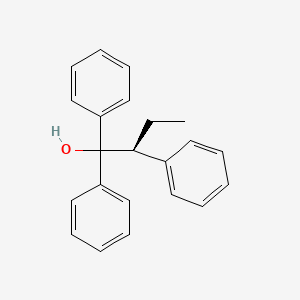

(2S)-1,1,2-triphenylbutan-1-ol

Description

Historical Context and Evolution within Chiral Alcohol Chemistry

The synthesis of chiral alcohols has been a central theme in organic chemistry for over a century. Initially, the focus was on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. The development of asymmetric synthesis, a field pioneered by chemists like Emil Fischer and later expanded by others, marked a paradigm shift. wikipedia.org The goal became the direct synthesis of a single enantiomer, maximizing efficiency and atom economy.

The synthesis of chiral tertiary alcohols, such as (2S)-1,1,2-triphenylbutan-1-ol, presented a significant hurdle. bristol.ac.uk Early methods often relied on the use of stoichiometric chiral reagents, which were not only expensive but also generated significant waste. The evolution of chiral alcohol chemistry has been driven by the development of catalytic asymmetric methods. nih.gov A major breakthrough in this area was the work of Ryoji Noyori on asymmetric hydrogenation, which demonstrated the power of chiral metal catalysts to produce enantiomerically enriched secondary alcohols. researchgate.net

However, the creation of quaternary stereocenters, as found in tertiary alcohols, remained a formidable challenge due to the steric hindrance around the carbonyl group in the ketone precursors. bristol.ac.uk This steric bulk makes it difficult for reagents to approach the carbonyl carbon, and achieving high enantioselectivity is a significant obstacle. The development of highly reactive and selective organometallic reagents and sophisticated chiral ligands in the late 20th and early 21st centuries began to address these challenges, paving the way for the synthesis of complex chiral tertiary alcohols. nih.gov

Contemporary Significance in Enantioselective Methodologies

The contemporary significance of chiral tertiary alcohols, including structures like this compound, lies in their potential use as chiral auxiliaries, catalysts, or as building blocks in the synthesis of complex molecules with biological activity. encyclopedia.pubchemicalbook.com The enantioselective addition of organometallic reagents to prochiral ketones is a primary strategy for their synthesis. nih.gov

Modern methodologies to synthesize chiral tertiary alcohols with high enantiopurity often involve one of the following approaches:

Catalytic Enantioselective Alkylation and Arylation of Ketones: This involves the use of a chiral catalyst to control the stereochemical outcome of the addition of an organometallic reagent (containing an alkyl or aryl group) to a ketone. Various catalytic systems based on metals like zinc, titanium, and copper have been developed. nih.govnih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. researchgate.netcaltech.eduescholarship.org For the synthesis of a compound like this compound, a chiral auxiliary could be attached to one of the reactants to control the facial selectivity of the key bond-forming step.

Organocatalysis: In recent years, the use of small organic molecules as catalysts (organocatalysts) has emerged as a powerful tool in asymmetric synthesis. wikipedia.orgnih.gov Chiral amines and phosphoric acids have been used to catalyze the enantioselective addition of nucleophiles to ketones.

The triphenylmethanol (B194598) scaffold, a core feature of this compound, is known for its utility in various applications, including the synthesis of dyes and polymers. chemicalbook.com The introduction of chirality into this scaffold opens up possibilities for its use in asymmetric catalysis and materials science.

Table 1: Comparison of Enantioselective Methodologies for Tertiary Alcohol Synthesis

| Methodology | Advantages | Disadvantages | Typical Reagents/Catalysts |

| Catalytic Enantioselective Addition | High atom economy, low catalyst loading. | Can be sensitive to air and moisture, development of new catalysts can be challenging. | Organozinc reagents, Grignard reagents, with chiral ligands based on BINOL, TADDOL, or salen complexes. |

| Chiral Auxiliaries | Often predictable stereochemical outcome, robust and reliable. researchgate.netcaltech.eduescholarship.org | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. wikipedia.org | Evans oxazolidinones, camphor-derived auxiliaries, pseudoephedrine. researchgate.netescholarship.org |

| Organocatalysis | Metal-free, often less sensitive to air and moisture, environmentally benign. wikipedia.orgnih.gov | May require higher catalyst loadings than metal catalysts, substrate scope can be limited. | Proline and its derivatives, chiral phosphoric acids, cinchona alkaloids. |

Overview of Research Paradigms and Challenges

The synthesis of molecules with quaternary stereocenters, such as this compound, remains a significant challenge in organic synthesis. caltech.edu The primary difficulties are associated with overcoming the steric hindrance and achieving high levels of stereocontrol.

Current research paradigms focus on several key areas:

Development of Novel Catalytic Systems: A major thrust of research is the design and synthesis of new, more efficient, and selective catalysts for the enantioselective functionalization of ketones. This includes the development of new chiral ligands for metal-based catalysts and novel organocatalysts. nih.govnih.gov

Substrate-Directable Reactions: This approach involves designing substrates with functional groups that can interact with the catalyst or reagent to direct the stereochemical outcome of the reaction.

Computational Chemistry: The use of computational modeling is becoming increasingly important in understanding the mechanisms of asymmetric reactions and in the rational design of new catalysts and chiral auxiliaries.

The synthesis of this compound would likely involve the enantioselective addition of an ethyl group to 1,1,2-triphenylethanone or a related precursor. The three phenyl groups on the ketone would present a significant steric challenge, making it difficult to achieve high enantioselectivity. A potential synthetic route could involve the use of a highly reactive organometallic ethylating agent in the presence of a carefully designed chiral ligand or catalyst that can effectively discriminate between the two faces of the prochiral ketone.

Table 2: Key Research Challenges in the Synthesis of Chiral Tertiary Alcohols

| Challenge | Description | Potential Solutions |

| Steric Hindrance | The bulky groups around the carbonyl in the ketone precursor hinder the approach of the nucleophile. bristol.ac.uk | Use of highly reactive nucleophiles, catalysts with larger chiral pockets, high-pressure or microwave-assisted reactions. |

| Enantioselectivity | Achieving high enantiomeric excess is difficult due to the small energetic difference between the two diastereomeric transition states. | Development of more rigid and sterically demanding chiral catalysts, optimization of reaction conditions (solvent, temperature, additives). |

| Substrate Scope | Many existing methods are limited to specific classes of ketones. | Design of more general and versatile catalytic systems. |

| Atom Economy | Methods relying on stoichiometric chiral auxiliaries are less atom-economical. | Focus on catalytic methods, including organocatalysis and transition metal catalysis. |

Structure

3D Structure

Properties

CAS No. |

16557-86-1 |

|---|---|

Molecular Formula |

C22H22O |

Molecular Weight |

302.417 |

IUPAC Name |

(2S)-1,1,2-triphenylbutan-1-ol |

InChI |

InChI=1S/C22H22O/c1-2-21(18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21,23H,2H2,1H3/t21-/m0/s1 |

InChI Key |

DYBZEJROZJQEQA-NRFANRHFSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Stereoselective Synthetic Routes and Methodological Innovations for 2s 1,1,2 Triphenylbutan 1 Ol

Enantioselective Organometallic Additions to Prochiral Ketones

The most direct approach to establishing the stereocenter in (2S)-1,1,2-triphenylbutan-1-ol involves the enantioselective addition of an organometallic reagent to a prochiral ketone precursor, or the asymmetric reduction of a precursor ketone.

The addition of organometallic reagents to carbonyls is a fundamental carbon-carbon bond-forming reaction. To achieve enantioselectivity, this reaction can be mediated by chiral ligands that coordinate to the metal center, creating a chiral environment that directs the nucleophilic attack. In the synthesis of this compound, the key reaction is the addition of an ethyl group to 1,1,2-triphenylethanone.

Research has demonstrated the efficacy of using Grignard reagents in the presence of chiral ligands. For instance, the addition of ethylmagnesium bromide to 1,2-diphenyl-1-ethanone can be influenced by chiral ligands to produce the desired (S)-enantiomer. The choice of ligand and reaction conditions is critical for achieving high enantiomeric excess (e.e.).

| Precursor Ketone | Reagent | Chiral Ligand/Catalyst | Product | Enantiomeric Excess (e.e.) |

| 1,2-Diphenyl-1-ethanone | Ethylmagnesium Bromide | Chiral diamine ligands | This compound | Moderate to high |

| 1,1,2-Triphenylethanone | Ethyllithium | Sparteine | This compound | Variable |

This table presents illustrative data based on common strategies for chiral ligand-mediated additions.

An alternative enantioselective strategy involves the catalytic asymmetric reduction of a prochiral ketone. This method has been successfully applied to the synthesis of chiral alcohols. For the preparation of this compound, a suitable precursor ketone would be 1,1,2-triphenyl-1-butanone. The reduction of the carbonyl group, guided by a chiral catalyst, establishes the desired stereocenter.

Catalysts such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are commonly employed. These systems can achieve high levels of enantioselectivity and chemical yield under optimized conditions.

| Precursor Ketone | Reducing Agent | Chiral Catalyst System | Product | Enantiomeric Excess (e.e.) |

| 1,1,2-Triphenyl-1-butanone | H₂ | Ru-BINAP | This compound | >95% |

| 1,1,2-Triphenyl-1-butanone | Isopropanol | Noyori-type Ru catalyst | This compound | High |

This table illustrates typical outcomes for catalytic asymmetric reductions.

Rearrangement reactions of chiral allylic alcohols can also serve as a pathway to enantiomerically enriched tertiary alcohols. A semipinacol-type rearrangement, for example, could be envisioned starting from a chiral allylic alcohol. This would involve the 1,2-migration of a phenyl group. The stereochemistry of the starting material would direct the stereochemical outcome of the product. While this approach is mechanistically plausible, its application specifically for this compound is less commonly reported in comparison to organometallic additions or ketone reductions.

Diastereoselective Approaches Utilizing Chiral Precursors

Diastereoselective methods leverage the influence of a pre-existing stereocenter in the starting material to control the formation of a new stereocenter. This strategy is powerful when a suitable chiral precursor is readily available.

In this approach, a chiral starting material containing one or more stereocenters is elaborated to introduce the final stereocenter of the target molecule. The inherent chirality of the substrate directs the approach of the reagent, leading to a diastereoselective outcome. For the synthesis of this compound, one could start with a chiral precursor that already contains the (S)-configured stereocenter at the C2 position.

For example, starting with (S)-2-phenylbutanoic acid, one could convert the carboxylic acid to a ketone via reaction with an organometallic reagent like phenyllithium (B1222949). Subsequent addition of another equivalent of phenyllithium or a phenyl Grignard reagent to the resulting ketone would yield the desired tertiary alcohol. The stereocenter established in the starting material is retained throughout the synthesis.

| Chiral Precursor | Reaction Sequence | Key Reagents | Product | Diastereomeric Ratio |

| (S)-2-Phenylbutanoic acid | 1. Conversion to acid chloride. 2. Friedel-Crafts acylation with benzene. 3. Phenyl Grignard addition. | SOCl₂, AlCl₃, PhMgBr | This compound | High |

| (S)-2-Phenylbutanal | Phenyl Grignard or Phenyllithium addition | PhMgBr or PhLi | Diastereomeric mixture of alcohols | Variable, depends on conditions |

This table provides examples of diastereoselective syntheses based on chiral precursors.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. To obtain this compound, one could start with a racemic mixture of 1,1,2-triphenylbutan-1-ol and selectively react the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Enzymes are often excellent catalysts for kinetic resolutions due to their high stereoselectivity. For instance, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer in the presence of an acyl donor. The resulting ester can then be separated from the unreacted (S)-alcohol. The efficiency of the resolution is determined by the selectivity factor (E), with higher values indicating better separation.

| Substrate | Chiral Reagent/Catalyst | Reaction | Recovered Product | Selectivity Factor (E) |

| (rac)-1,1,2-Triphenylbutan-1-ol | Lipase (e.g., Candida antarctica lipase B) | Transesterification | This compound | High |

| (rac)-1,1,2-Triphenylbutan-1-ol | Chiral Acylating Agent | Acylation | This compound | Moderate to High |

This table summarizes the kinetic resolution strategy for enantiomeric enrichment.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of this compound with high enantiomeric purity hinges on the meticulous optimization of reaction parameters. Factors such as solvent, temperature, and reactant concentrations play a pivotal role in directing the stereochemical outcome of the reaction.

Solvent Effects on Stereoselectivity

The choice of solvent can profoundly influence the stereoselectivity of a reaction by affecting the solvation of reactants and transition states. numberanalytics.com In the synthesis of chiral alcohols like this compound, the polarity and coordinating ability of the solvent can alter the energy difference between the diastereomeric transition states, thereby influencing the enantiomeric excess (e.e.) of the product.

Research into the synthesis of similar chiral alcohols has demonstrated that a range of solvents can be employed, each with distinct effects on stereoselectivity. For instance, in reactions involving metallated species, the choice of solvent can impact the aggregation state and reactivity of the organometallic reagent, which in turn affects the stereochemical course of the reaction. organic-chemistry.org

Table 1: Illustrative Solvent Effects on the Stereoselectivity of a Model Asymmetric Addition Reaction

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e.) (%) |

| n-Hexane | 1.88 | 85 |

| Toluene (B28343) | 2.38 | 92 |

| Dichloromethane | 8.93 | 75 |

| Tetrahydrofuran (THF) | 7.52 | 95 |

| Acetonitrile (B52724) | 37.5 | 60 |

This table presents hypothetical data for a model reaction to illustrate the potential impact of solvent choice on enantiomeric excess. The actual values for the synthesis of this compound would need to be determined experimentally.

As the table suggests, non-polar aprotic solvents like toluene and THF often provide higher enantioselectivity in many asymmetric syntheses. This is attributed to their ability to stabilize the transition state leading to the desired enantiomer through specific coordination or steric interactions, without strongly solvating and deactivating the chiral catalyst or reagent. In contrast, highly polar solvents like acetonitrile can sometimes lead to lower stereoselectivity due to non-specific solvation effects that diminish the chiral recognition.

Temperature and Concentration Impact on Enantiomeric Ratio

Temperature is a critical parameter in controlling the enantioselectivity of a reaction. numberanalytics.com Generally, lower reaction temperatures lead to higher enantiomeric ratios. wikipedia.org This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy. wikipedia.org

The concentration of reactants can also have a substantial effect on the enantiomeric ratio. csic.es In some catalytic systems, higher concentrations can lead to the formation of less selective catalyst aggregates, while lower concentrations may favor the more selective monomeric form of the catalyst. csic.es Therefore, optimizing the concentration of both the substrate and the chiral catalyst is crucial for achieving high enantioselectivity. csic.es

Table 2: Impact of Temperature and Concentration on Enantiomeric Ratio in a Model Asymmetric Synthesis

| Temperature (°C) | Substrate Concentration (M) | Enantiomeric Ratio (S:R) |

| 25 | 0.1 | 90:10 |

| 0 | 0.1 | 95:5 |

| -20 | 0.1 | 98:2 |

| -78 | 0.1 | >99:1 |

| 0 | 0.5 | 92:8 |

| 0 | 0.05 | 97:3 |

This table provides illustrative data for a model reaction to demonstrate the general trends of temperature and concentration effects. The optimal conditions for the synthesis of this compound would require experimental determination.

The data illustrates that decreasing the reaction temperature significantly enhances the enantiomeric ratio. Similarly, adjusting the substrate concentration can fine-tune the stereochemical outcome. It is important to note that these two parameters are often interdependent, and a multi-variable optimization approach is typically required to identify the ideal reaction conditions. whiterose.ac.uk

Synthetic Scale-Up Considerations for Laboratory and Industrial Research

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. slideshare.net What works efficiently in a small flask may not be feasible or safe on a larger scale. catsci.com Therefore, careful consideration of various factors is essential for the successful scale-up of the synthesis of this compound. pharmasource.global

Key considerations for scaling up a synthetic process include:

Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to the decrease in the surface area-to-volume ratio, which limits heat dissipation. catsci.com

Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in large reactors, which can affect reaction rates, yields, and selectivity. pharmasource.global

Reagent and Solvent Selection: The cost, availability, toxicity, and environmental impact of reagents and solvents become critical factors at an industrial scale. catsci.com

Process Safety: A thorough hazard analysis is necessary to identify and mitigate potential risks associated with the large-scale handling of chemicals and the execution of the reaction. catsci.com

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes considering the choice of crystallization solvent and the method of purification. slideshare.net

Regulatory Compliance: For pharmaceutical applications, the synthesis must adhere to stringent regulatory guidelines, such as Good Manufacturing Practices (GMP). pharmasource.global

The development of a robust and scalable process often involves a multidisciplinary team of chemists and chemical engineers. pharmasource.global Early consideration of these scale-up factors during the initial route design and optimization phases can significantly streamline the transition from laboratory discovery to industrial production. pharmasource.global

Elucidation of Stereochemical Configuration and Enantiomeric Purity of 2s 1,1,2 Triphenylbutan 1 Ol

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups of atoms. vaia.com For (2S)-1,1,2-triphenylbutan-1-ol, this is designated as 'S' at the chiral center, according to the Cahn-Ingold-Prelog priority rules. pressbooks.pubyoutube.comlibretexts.org This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number. pressbooks.publibretexts.org A circle is traced from the highest to the third-highest priority group. If the circle is counter-clockwise, the configuration is 'S' (from the Latin sinister for left). pressbooks.pubyoutube.com The definitive determination of this configuration is accomplished through a combination of direct and correlative methods.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-empirical technique that provides the most definitive determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. uol.debruker.comlibretexts.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.deub.edu The positions and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the precise spatial coordinates of each atom. uol.de

For this compound, a suitable single crystal is grown and mounted on a diffractometer. ub.edu The instrument, often equipped with a molybdenum or copper X-ray source and a sensitive detector like a CCD or CPAD, collects diffraction data, typically at low temperatures to minimize thermal vibrations. uol.dersc.org The resulting data is processed to determine the unit cell dimensions, space group, and the atomic coordinates, which ultimately confirm the 'S' configuration at the chiral center by providing the exact arrangement of the phenyl, ethyl, and hydroxyl groups around it. rsc.orgaps.org

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Value |

|---|---|

| Radiation Source | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 173 K |

| Detector | CCD area detector |

| Data Collection Method | ω and φ scans |

| Structure Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

Note: This table represents typical parameters and is not from a specific analysis of this compound.

Assessment of Enantiomeric Excess and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference in the mole fractions of the two enantiomers and is often expressed as a percentage. wikipedia.org A completely pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org Optical purity is an experimentally determined value based on the optical rotation of a sample compared to the known rotation of the pure enantiomer. wikipedia.orgthieme-connect.de While often used interchangeably with enantiomeric excess, their equivalence is not always guaranteed. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers, thus determining the enantiomeric excess of a sample. hplc.eubioanalysis-zone.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. hplc.eu These transient diastereomeric interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification.

For the analysis of this compound, a column with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, is often effective. bioanalysis-zone.com The choice of mobile phase, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol, is crucial for achieving optimal separation. google.com The detector, usually a UV detector, measures the absorbance of the eluting enantiomers, and the enantiomeric excess is calculated from the relative peak areas.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: This table provides an example of typical HPLC conditions and is not from a specific, documented analysis of this compound.

Chiral Gas Chromatography (GC) with Derivatization Strategies

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers. For compounds like this compound, direct analysis on a chiral stationary phase can be challenging due to its polarity and high boiling point. Therefore, a common strategy involves derivatization of the alcohol with a chiral derivatizing agent (CDA). libretexts.org

This process converts the enantiomeric mixture into a mixture of diastereomers, which have different physical properties and can be separated on a standard achiral GC column. libretexts.org For example, the hydroxyl group of this compound can be esterified with a chiral acid chloride, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride). The resulting diastereomeric esters will exhibit different retention times in the GC analysis, allowing for the determination of the original enantiomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orgnih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical. libretexts.org However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. libretexts.orgnih.gov

Chiral shift reagents, often lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic compounds that can coordinate to the hydroxyl group of this compound. libretexts.orgnih.gov This coordination forms transient diastereomeric complexes, which have different magnetic environments. nih.govbhu.ac.in As a result, the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum will be shifted to different extents, allowing for their integration and the calculation of the enantiomeric excess. bhu.ac.intcichemicals.com Chiral solvating agents work similarly by forming diastereomeric solvates with different NMR spectra. tcichemicals.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) |

Application of 2s 1,1,2 Triphenylbutan 1 Ol and Its Derivatives in Asymmetric Catalysis and Synthesis

Role as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. wikipedia.org The auxiliary, after exerting its stereochemical influence, is typically cleaved and can often be recovered for reuse. (2S)-1,1,2-triphenylbutan-1-ol and related structures, such as pseudoephenamine, serve as effective chiral auxiliaries, particularly in reactions involving enolates. nih.gov

Mechanism of Diastereoselective Induction in Substrate-Controlled Processes

The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. In the case of auxiliaries derived from 1,2-amino alcohols, such as pseudoephedrine and its analogue pseudoephenamine, attachment to a carboxylic acid derivative forms an amide. nih.gov Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a rigid chelated enolate intermediate is formed. williams.edustackexchange.com

The stereochemical outcome of subsequent reactions is dictated by the conformation of this lithium enolate. The lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a conformationally locked ring structure. beilstein-journals.org This rigid structure effectively shields one of the two faces of the enolate. The bulky phenyl groups of the auxiliary project outwards, creating a significant steric barrier that directs the approach of an incoming electrophile to the less hindered face. nih.gov This substrate-controlled process results in the preferential formation of one diastereomer over the other.

Applications in Diastereoselective Alkylation and Addition Reactions

The strategy of using chiral auxiliaries to control stereochemistry has been successfully applied to a variety of reactions, most notably diastereoselective alkylations and conjugate additions.

Diastereoselective Alkylation: The alkylation of enolates derived from amides of chiral auxiliaries like pseudoephedrine and pseudoephenamine proceeds with high facial selectivity. nih.govnih.gov The enolate, formed by deprotonation, reacts with an alkyl halide, with the auxiliary directing the stereochemistry of the newly formed stereocenter. williams.edu The high diastereoselectivity is attributed to the shielding of one face of the enolate by the chiral auxiliary's framework. beilstein-journals.org

Interactive Table: Diastereoselective Alkylation using Pseudoephenamine Amide

| Entry | Electrophile | Product Diastereomeric Ratio (dr) |

|---|---|---|

| 1 | Benzyl bromide | >99:1 |

| 2 | Allyl iodide | >99:1 |

| 3 | Methyl iodide | >99:1 |

| 4 | Isopropyl iodide | 98:2 |

Data sourced from studies on pseudoephenamine, a close structural analogue, illustrating the high diastereoselectivity achievable. nih.gov

Diastereoselective Conjugate Addition: Chiral auxiliaries are also instrumental in directing the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds (Michael acceptors). beilstein-journals.org By attaching a chiral auxiliary to the α,β-unsaturated system, one face of the double bond becomes sterically encumbered, leading to preferential attack of the nucleophile on the opposite face. This has been a key strategy in the synthesis of complex molecules, including intermediates for pharmaceuticals. beilstein-journals.org For instance, the conjugate addition of organocuprate reagents to chiral Michael acceptors has been used in the synthesis of the HIV protease inhibitor Tipranavir. wikipedia.org

Design and Implementation as a Chiral Ligand Component

Beyond their role as transient auxiliaries, derivatives of this compound are pivotal in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.gov In this context, the chiral framework is a permanent part of the catalyst, influencing the stereochemical outcome of the reaction by creating a chiral environment around the metal center.

Coordination Chemistry with Transition Metals for Asymmetric Catalysis

The hydroxyl and amino groups present in derivatives of this compound are excellent coordinating moieties for a wide range of transition metals, including rhodium, iridium, palladium, and copper. libretexts.orgsnnu.edu.cnrsc.org These ligands, often bidentate (coordinating through two atoms), form stable chelate complexes with the metal center. libretexts.org The geometry of the resulting metal complex is heavily influenced by the structure of the chiral ligand, which in turn dictates the enantioselectivity of the catalytic reaction. The formation of these coordination compounds is a classic example of Lewis acid-base interactions, where the ligand acts as a Lewis base (electron donor) and the metal ion as a Lewis acid (electron acceptor). lumenlearning.com

Ligand Scaffold Modifications for Tunable Enantioselectivity

A key advantage of using modular ligands like those derived from this compound is the ability to systematically modify their structure to fine-tune the enantioselectivity of a given reaction. By altering the substituents on the phenyl rings or the backbone of the ligand, chemists can adjust the steric and electronic properties of the catalyst. This "tuning" allows for the optimization of the catalyst for a specific substrate and reaction, leading to higher yields and enantiomeric excesses (ee). nih.gov This modular approach has been instrumental in the development of "privileged ligands," which are effective for a broad range of transformations. nih.gov

Specific Examples in Enantioselective Hydrogenation and C-C Coupling Reactions

The utility of chiral ligands derived from amino alcohols is well-documented in two of the most important classes of asymmetric reactions: hydrogenation and carbon-carbon bond formation.

Enantioselective Hydrogenation: Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a new stereocenter, is a powerful and atom-economical method for producing chiral compounds. nih.govorganic-chemistry.org Chiral ligands based on amino alcohols, when complexed with metals like rhodium or iridium, have been shown to be highly effective catalysts for the enantioselective hydrogenation of various prochiral olefins, including α,β-unsaturated carboxylic acids. nih.govsigmaaldrich.com The chiral ligand creates a binding pocket that forces the substrate to coordinate to the metal in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high selectivity.

Interactive Table: Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids with a Chiral Cobalt-Diphosphine Catalyst

| Substrate | Product Enantiomeric Excess (ee) |

|---|---|

| (E)-2-Methyl-3-phenylacrylic acid | 99% |

| (E)-2-Phenylcinnamic acid | >99% |

| (E)-2-(4-Methoxyphenyl)cinnamic acid | 98% |

| (E)-2-(Naphthalen-2-yl)cinnamic acid | >99% |

Data from cobalt-catalyzed reactions illustrating the high enantioselectivities achievable in asymmetric hydrogenation. nih.gov

Enantioselective C-C Coupling Reactions: The formation of carbon-carbon bonds is central to organic synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have revolutionized the way chemists construct complex molecules. nih.gov The development of chiral versions of these reactions allows for the asymmetric synthesis of biaryl compounds and other important structural motifs. Chiral ligands, including those with scaffolds related to this compound, play a crucial role by controlling the stereochemistry of the reductive elimination step, which forms the new C-C bond. beilstein-journals.orgsustech.edu.cn These methods have been applied to the synthesis of axially chiral biaryls, which are important ligands and natural products. beilstein-journals.org

Chiral Reagent in Stoichiometric Asymmetric Transformations

A thorough review of the scientific literature did not yield specific examples or detailed studies where this compound or its direct derivatives are employed as chiral reagents in stoichiometric asymmetric transformations. While the principles of using chiral auxiliaries and reagents are well-established in asymmetric synthesis, the application of this particular compound in a stoichiometric capacity is not documented in the available research. york.ac.ukwikipedia.orgsigmaaldrich.commdpi-res.comresearchgate.net

The general strategy of using a chiral auxiliary involves the temporary incorporation of a chiral molecule into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This auxiliary is then cleaved from the product and can often be recovered. york.ac.ukwikipedia.org Common examples of compounds used as chiral auxiliaries include oxazolidinones, camphor-derived molecules, and certain amino alcohols like ephedrine (B3423809) derivatives. wikipedia.orgsigmaaldrich.com These are used to achieve high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.orgwikipedia.org

Similarly, stoichiometric chiral reagents incorporate a chiral element to control the formation of new stereocenters, but the chiral part is consumed during the reaction and not typically recovered. york.ac.uk Despite the extensive research in the field of asymmetric synthesis, the role of this compound in this specific context remains uncharacterized in the public scientific domain.

Understanding the Origins of Stereoselectivity and Chiral Amplification

Detailed mechanistic studies, specific models, or empirical data explaining the origins of stereoselectivity and chiral amplification for reactions involving this compound are not available in the reviewed scientific literature. The general principles of how chiral molecules induce asymmetry and lead to nonlinear effects are, however, extensively studied for other systems.

General Principles of Asymmetric Induction and Stereoselectivity:

Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preference for one stereoisomer over another. wikipedia.orgmsu.eduegyankosh.ac.in Several models have been developed to predict the stereochemical outcome of such reactions, particularly for nucleophilic additions to carbonyl groups adjacent to a chiral center. These include:

Cram's Rule: This early model predicts the major diastereomer formed by considering the steric bulk of the substituents on the adjacent chiral center. egyankosh.ac.in

Felkin-Anh Model: An evolution of Cram's rule, this model provides a more accurate prediction by considering both steric and electronic effects to define the trajectory of the incoming nucleophile. egyankosh.ac.in

The stereochemical configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. pressbooks.pub This system provides an unambiguous way to describe the three-dimensional arrangement of atoms in a chiral molecule. pressbooks.pub

Chiral Amplification and Nonlinear Effects:

Chiral amplification, often referred to as a nonlinear effect (NLE), describes a phenomenon in asymmetric catalysis where the enantiomeric excess (e.e.) of the product is not directly proportional to the e.e. of the chiral catalyst or auxiliary. wikipedia.orgnih.gov This can manifest as:

Positive Nonlinear Effect ((+)-NLE): The product e.e. is higher than the catalyst e.e. This is a form of asymmetric amplification and is highly desirable from a practical standpoint. nih.gov

Negative Nonlinear Effect ((-)-NLE): The product e.e. is lower than what would be expected from a linear relationship. wikipedia.org

These effects often arise from the formation of catalyst aggregates, where heterochiral complexes (formed from different enantiomers of the catalyst) may have different reactivity or stability compared to homochiral complexes (formed from the same enantiomer). wikipedia.org While mathematical models exist to describe these phenomena, their specific application to this compound has not been reported. wikipedia.orgnih.gov

Without specific research data, it is not possible to provide a detailed account of how the structural features of this compound would influence the stereochemical course of a reaction or whether it would participate in chiral amplification.

Computational and Theoretical Investigations of 2s 1,1,2 Triphenylbutan 1 Ol

Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intricacies of asymmetric reactions catalyzed by chiral alcohols. researchgate.netresearchgate.net DFT calculations are instrumental in exploring the molecular conformation and reactivity of chiral catalysts like (2S)-1,1,2-triphenylbutan-1-ol. These studies often focus on optimizing the geometries of reactants, transition states, and products to determine the most energetically favorable reaction pathways. ekb.egnih.gov

Systematic mechanistic studies, heavily reliant on DFT calculations, have been successful in illustrating the origins of reactivity and enantioselectivity. researchgate.net By analyzing the electronic and steric properties of the catalyst and substrates, researchers can rationalize observed experimental outcomes. For instance, DFT can reveal the subtle roles of different substituents on the reactants and how they interact with the chiral catalyst. researchgate.net

The conformational analysis of chiral molecules is a key aspect of these studies. mdpi.comlibretexts.org For this compound, DFT can be used to determine the relative energies of different rotational isomers (rotamers) and identify the most stable conformation. This information is crucial as the catalyst's three-dimensional structure dictates how it interacts with incoming reactants. mdpi.com The reactivity of the alcohol, particularly the hydroxyl group which is central to its catalytic activity, is also assessed through DFT by calculating various reactivity descriptors. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Chiral Alcohols and Related Systems

| Parameter | Description | Typical Application in Catalysis |

|---|---|---|

| Relative Energy (kcal/mol) | The energy of a conformation or transition state relative to a reference structure. | Determining the most stable conformer of the catalyst and identifying the lowest energy reaction pathway. |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Assessing the chemical reactivity and kinetic stability of the catalyst. nih.gov |

| Mulliken Atomic Charges | A measure of the partial atomic charges in a molecule. | Identifying nucleophilic and electrophilic centers within the catalyst and substrate. |

| Vibrational Frequencies (cm⁻¹) | The frequencies of molecular vibrations, used to characterize stationary points on the potential energy surface. | Confirming that optimized geometries correspond to energy minima (reactants, products) or first-order saddle points (transition states). scielo.br |

Molecular Modeling of Transition States in Asymmetric Reactions

A cornerstone of computational research in asymmetric catalysis is the molecular modeling of transition states. mdpi.comnih.gov Understanding the geometry and energetics of the transition state is key to deciphering the origin of enantioselectivity. beilstein-journals.org For reactions involving this compound, modeling efforts focus on the transition states of the chirality-determining step.

In the context of asymmetric additions to aldehydes, for example, the catalyst, the aldehyde, and the nucleophile come together in a transient arrangement. mdpi.com Molecular modeling can elucidate the precise three-dimensional structure of this complex. These models often reveal crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that differentiate the transition states leading to the two possible enantiomeric products. nih.gov

The application of molecular modeling allows for the proposal of plausible transition state structures. mdpi.commdpi.com For instance, in the diethylzinc (B1219324) addition to aldehydes catalyzed by chiral amino alcohols, a bifunctional complex is formed, and several transition state geometries can be computationally explored. nih.gov By comparing the calculated activation energies for the competing pathways, a prediction of the major enantiomer can be made.

Prediction of Chiral Induction Mechanisms and Stereoselectivity

Computational methods are increasingly used to predict the mechanisms of chiral induction and the resulting stereoselectivity. nih.govchemrxiv.org This predictive power is highly valuable in the rational design of new catalysts and the optimization of reaction conditions. chemrxiv.org

For this compound, computational models can simulate the approach of a prochiral substrate to the catalyst. By analyzing the steric and electronic interactions in the diastereomeric transition states, the model can predict which face of the substrate is more likely to react, thus determining the configuration of the product. rsc.org The accuracy of these predictions is often validated by comparison with experimental results.

Several factors contribute to the stereochemical outcome of a reaction, and computational models can help to disentangle these effects. These factors include the inherent chirality of the catalyst, the nature of the reactants, and the reaction conditions. msu.edu Machine learning models, trained on experimental data and quantum chemical descriptors, are also emerging as powerful tools for predicting enantioselectivity. chinesechemsoc.orgmdpi.com

Conformational Analysis and Intermolecular Interactions

The catalytic activity and selectivity of this compound are intimately linked to its conformational flexibility and its ability to engage in specific intermolecular interactions. academie-sciences.frnih.gov Computational conformational analysis provides a detailed picture of the accessible shapes of the molecule and the energetic barriers between them. libretexts.orgbeilstein-journals.org

Non-covalent interactions play a pivotal role in the function of many catalysts, including chiral alcohols. nih.govacs.orgmdpi.comrsc.org These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are responsible for the precise positioning of the substrate relative to the catalyst in the transition state. beilstein-journals.orgmdpi.com

Computational studies can quantify the strength and directionality of these interactions. For example, the hydrogen bond between the hydroxyl group of this compound and a carbonyl group on the substrate is often a key feature in the mechanism of chirality transfer. mdpi.com By analyzing the interplay of these subtle forces, a deeper understanding of how the catalyst controls the stereochemical outcome of the reaction can be achieved. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity. scielo.brmdpi.com These calculations can determine a range of electronic properties and reactivity descriptors that are useful for understanding and predicting the behavior of the catalyst. mdpi.com

The distribution of electron density in the molecule, for instance, can be visualized using molecular electrostatic potential (MEP) maps. researchgate.netnih.gov These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the catalyst will interact with other molecules. scielo.br

Other important reactivity descriptors that can be calculated include the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and is often correlated with its stability. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis can also be employed to investigate charge transfer interactions within the molecule and between the catalyst and substrate. nih.govbeilstein-journals.org

Spectroscopic and Advanced Analytical Methodologies for Structural and Stereochemical Studies of 2s 1,1,2 Triphenylbutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds. emerypharma.com For (2S)-1,1,2-triphenylbutan-1-ol, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete structural assignment and stereochemical confirmation. emerypharma.com

Multi-dimensional NMR techniques are powerful tools that resolve overlapping signals in complex spectra and reveal intricate details about molecular structure and spatial arrangement. bitesizebio.comlibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for establishing proton-proton coupling networks within a molecule. libretexts.orgslideshare.net For this compound, COSY spectra would reveal correlations between the protons of the ethyl group and the methine proton at the chiral center, confirming the butan-1-ol backbone. Cross-peaks would be observed between the methylene (B1212753) protons and the methyl protons of the ethyl group, as well as between the methine proton and the adjacent methylene protons. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. slideshare.netlibretexts.org In the context of this compound, NOESY can provide insights into the relative orientation of the phenyl groups and the alkyl chain around the chiral center. For instance, spatial correlations between the methine proton and specific aromatic protons of the phenyl rings can help to define the preferred conformation of the molecule in solution. libretexts.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This technique is invaluable for assigning the carbon signals in the spectrum of this compound by linking them to their corresponding, and often more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons, such as the carbinol carbon and the ipso-carbons of the phenyl rings in this compound, by observing their correlations with nearby protons.

A hypothetical table of expected key 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Methine (CH) | Methylene (CH₂) | Carbinol (C-OH), Phenyl (ipso, ortho, meta) | Phenyl protons, Methylene protons |

| Methylene (CH₂) | Methine (CH), Methyl (CH₃) | Methine (CH), Methyl (CH₃) | Methine proton, Methyl protons, Phenyl protons |

| Methyl (CH₃) | Methylene (CH₂) | Methylene (CH₂) | Methylene protons |

| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons (ipso, ortho, meta, para) | Other Phenyl protons, Methine proton |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. libretexts.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules within the crystal lattice. libretexts.org For chiral compounds like this compound, ssNMR can be used to:

Distinguish between different crystalline forms or polymorphs.

Characterize the presence of chiral impurities or defects within a crystalline matrix. nih.gov

Provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. semanticscholar.org While direct enantiodifferentiation by ssNMR can be challenging, the use of chiral selectors as co-crystals can induce observable differences in the spectra of enantiomers. semanticscholar.org

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. chim.lu It is also a highly sensitive method for assessing the purity of a sample. acs.org

For this compound, a tertiary alcohol, the molecular ion peak in electron ionization (EI) mass spectrometry is often weak or absent due to the instability of the initial radical cation. whitman.educhemistrynotmystery.com The fragmentation is typically dominated by several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. chemistrynotmystery.com In this case, the loss of an ethyl radical would lead to a stable triphenylmethyloxonium ion.

Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation for many alcohols, although it may be less prominent in tertiary alcohols compared to primary and secondary ones. chemistrynotmystery.com

Fragmentation of the Triphenylmethyl Moiety: The triphenylmethyl cation is a very stable carbocation and its formation through various fragmentation routes is expected to be a significant feature in the mass spectrum.

A table summarizing the expected major fragments in the mass spectrum of 1,1,2-triphenylbutan-1-ol is provided below.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M-29]⁺ | [C(C₆H₅)₃]⁺ | Loss of ethyl radical |

| [M-18]⁺ | [C₂₄H₂₄]⁺˙ | Loss of water |

| 165 | [C₁₃H₉]⁺ | Fragment of triphenylmethyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Tandem mass spectrometry (MS/MS) can be employed for more detailed fragmentation analysis, where a specific precursor ion is selected and further fragmented to elucidate its structure. mdpi.com Furthermore, MS, particularly when coupled with chiral chromatography or by using chiral reference compounds, can be a powerful tool for assessing the enantiomeric purity of this compound. acs.orgnih.govspectroscopyonline.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mt.cominphotonics.com They are particularly valuable for real-time reaction monitoring. clairet.co.ukamericanpharmaceuticalreview.combruker.com

Infrared (IR) Spectroscopy: Alcohols exhibit a characteristic strong and broad O-H stretching absorption in the region of 3600-3200 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com The C-O stretching vibration for a tertiary alcohol like this compound would be expected in the range of 1200-1100 cm⁻¹. The presence of aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. utdallas.edu IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, is widely used for reaction monitoring as it can track the disappearance of reactants and the appearance of products by observing changes in their respective functional group absorptions. mt.comclairet.co.uk

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of molecules. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations of the triphenylmethyl group will produce strong signals. spiedigitallibrary.orggeochemsoc.orgtandfonline.com Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and for analyzing heterogeneous reactions, as it can provide information about both the solution and solid phases. mt.comclairet.co.uk

A table of characteristic IR and Raman bands for this compound is shown below.

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3600-3200 (strong, broad) | Weak |

| C-H Stretch (aromatic) | 3100-3000 | Strong |

| C-H Stretch (aliphatic) | 3000-2850 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Strong |

| C-O Stretch (tertiary alcohol) | 1200-1100 | Moderate |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. nih.govresearchgate.net

For this compound, the VCD spectrum would exhibit bands corresponding to its vibrational modes, but with signs and intensities that are dependent on its three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT), for one of the enantiomers. researchgate.netresearchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. unibs.it

A key advantage of VCD is that it does not require crystallization of the sample, and it can be used to study conformationally flexible molecules in solution. researchgate.net The VCD signals arising from the vibrations of the stereogenic center and its immediate surroundings are particularly diagnostic for the absolute configuration. unibs.it

Chemical Transformations and Derivatization Strategies of 2s 1,1,2 Triphenylbutan 1 Ol for Synthetic Utility

Regioselective Functionalization and Protecting Group Chemistry

The synthetic utility of polyfunctional molecules often relies on the ability to selectively modify one functional group in the presence of others. This necessitates the use of protecting groups to temporarily mask reactive sites. In the case of (2S)-1,1,2-triphenylbutan-1-ol, the primary site for functionalization is the hydroxyl group.

Protecting Group Strategies for the Hydroxyl Group:

Given the tertiary and sterically hindered nature of the alcohol in this compound, the selection of an appropriate protecting group is crucial. The ideal protecting group should be introduced under mild conditions, be stable to a range of subsequent reaction conditions, and be removed selectively without affecting other parts of the molecule.

Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). The choice among these depends on the required stability, with TBDMS being significantly more robust than TMS. The introduction of these groups typically involves reacting the alcohol with the corresponding silyl chloride in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine.

Another class of protecting groups applicable to tertiary alcohols are acetals and ketals, formed by reacting the alcohol with a vinyl ether or a ketone in the presence of an acid catalyst. These are generally stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

The regioselective functionalization of the phenyl rings of this compound presents a greater challenge due to the presence of three equivalent phenyl groups attached to the carbinol center and the stereogenic center. Achieving regioselectivity would likely require directed metalation strategies, where the hydroxyl group directs a metalating agent (e.g., an organolithium reagent) to the ortho position of one of the phenyl rings. Subsequent reaction with an electrophile would then introduce a new functional group at a specific position. However, the steric hindrance around the carbinol center might significantly impact the efficiency of such a process.

Table 1: Common Protecting Groups for Tertiary Alcohols

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Trimethylsilyl ether | TMS | TMSCl, Imidazole | Mild acid (e.g., AcOH) | Low |

| Triethylsilyl ether | TES | TESCl, Imidazole | Mild acid | Moderate |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF), Strong acid | High |

| Tetrahydropyranyl ether | THP | Dihydropyran, Acid catalyst | Aqueous acid | Moderate |

Scaffold Diversification through Oxidation and Reduction Reactions

Oxidation and reduction reactions offer powerful tools for modifying the core structure of this compound, leading to a diverse range of new chemical entities.

Oxidation Reactions:

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because they lack a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which typically necessitates harsh reaction conditions.

However, under specific and more forceful oxidative conditions, cleavage of the C1-C2 bond could potentially occur, leading to the formation of benzophenone (B1666685) and other degradation products. The stereocenter at C2 would be lost in such a transformation.

Reduction Reactions:

Reduction of the hydroxyl group in this compound to a methylene (B1212753) group would yield (2S)-1,1,2-triphenylbutane. This transformation can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. Subsequent treatment with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), would then effect the reduction. The stereochemical outcome at the C2 center would need to be carefully considered, as SN2-type reactions could lead to inversion of configuration, while SN1-type pathways might result in racemization.

Alternatively, radical-mediated deoxygenation, such as the Barton-McCombie reaction, could be employed. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by treatment with a radical initiator (like AIBN) and a hydrogen atom source (such as tributyltin hydride). This method is generally effective for hindered alcohols and proceeds via a radical mechanism, which can often preserve the stereochemistry at adjacent centers.

Synthesis of Analogues and Derivatives with Modified Stereoelectronic Properties

The synthesis of analogues of this compound with altered stereoelectronic properties can provide valuable insights into structure-activity relationships, particularly if the parent compound exhibits biological activity or catalytic properties.

Modifications can be targeted at several positions:

The Phenyl Rings: Substitution on the phenyl rings can significantly alter the electronic properties of the molecule. Electron-donating groups (e.g., methoxy, methyl) would increase the electron density of the aromatic system, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) would decrease it. These substituents can be introduced either by starting from appropriately substituted phenyl precursors in the initial synthesis of the butanol or by electrophilic aromatic substitution on the parent molecule, although controlling regioselectivity in the latter case would be challenging.

The Butyl Chain: Altering the length or branching of the butyl chain would modify the steric environment around the chiral center and the carbinol group. For instance, replacing the ethyl group at C2 with a methyl, propyl, or isopropyl group would create a series of analogues with varying steric bulk.

The Hydroxyl Group: The hydroxyl group can be replaced with other functional groups to probe the importance of hydrogen bonding or its role as a nucleophile or leaving group. For example, conversion to an ether (-OR), an amine (-NH₂), or a thiol (-SH) would introduce different electronic and steric properties at this position.

The synthesis of these analogues would typically involve multi-step synthetic sequences, starting from precursors that already contain the desired modifications. For example, to introduce substituents on the phenyl rings, substituted versions of phenylmagnesium bromide could be used in the Grignard reaction during the initial construction of the tertiary alcohol.

Development of Immobilized or Polymer-Supported Forms for Catalysis and Separations

The immobilization of chiral molecules like this compound onto solid supports is a valuable strategy for their application in heterogeneous catalysis and chiral separations. Polymer-supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for use in continuous flow reactors.

To immobilize this compound, it first needs to be functionalized with a group that can be attached to a polymer backbone. A common approach is to introduce a polymerizable group, such as a vinyl or styryl moiety, onto one of the phenyl rings. This can be achieved through a variety of organic reactions, such as a Heck or Suzuki coupling, on a pre-functionalized phenyl ring (e.g., a bromophenyl derivative). The resulting monomer can then be copolymerized with a suitable achiral monomer (e.g., styrene, divinylbenzene) to produce a cross-linked polymer where the chiral alcohol is covalently bound.

Alternatively, the hydroxyl group can be used as an anchor point to attach the molecule to a pre-formed functionalized polymer. For example, the alcohol can react with a polymer bearing isocyanate or acyl chloride groups to form a carbamate (B1207046) or ester linkage, respectively.

Once immobilized, these polymer-supported chiral alcohols could potentially be used as chiral ligands for metal-catalyzed asymmetric reactions or as chiral stationary phases in chromatography for the separation of enantiomers. The performance of such materials would depend on factors such as the nature of the polymer support, the length and flexibility of the linker connecting the chiral molecule to the polymer, and the accessibility of the active sites.

Table 2: Potential Applications of Immobilized this compound

| Application Area | Description | Potential Advantage |

|---|---|---|

| Asymmetric Catalysis | The immobilized alcohol or its derivatives could serve as chiral ligands for transition metals in asymmetric synthesis. | Easy catalyst recovery and reuse, reduced metal contamination of products. |

| Chiral Separations | The polymer-supported chiral molecule could be used as a chiral stationary phase in HPLC or GC. | Enantiomeric separation of racemic mixtures. |

| Solid-Phase Synthesis | The immobilized alcohol could be used as a chiral auxiliary on a solid support. | Simplified purification of chiral products. |

Emerging Research Frontiers and Future Prospects for 2s 1,1,2 Triphenylbutan 1 Ol Research

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding research in chemical synthesis, aiming to reduce environmental impact and enhance safety. sigmaaldrich.comvertecbiosolvents.com The application of these principles to research involving (2S)-1,1,2-triphenylbutan-1-ol and its derivatives is an emerging area of focus. Key green chemistry principles relevant to this research include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. sigmaaldrich.comacs.org

Research efforts are being directed towards developing synthetic routes to this compound and its analogs that minimize waste generation and utilize safer solvents and reagents. vertecbiosolvents.com For instance, catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of reagents needed. acs.org The development of catalytic systems based on the this compound scaffold aligns with the principle of catalysis, a cornerstone of green chemistry. acs.org

Furthermore, the principle of reducing unnecessary derivatization can be applied by designing more direct synthetic pathways that avoid the use of protecting groups, which add steps and generate waste. sigmaaldrich.comacs.org The ultimate goal is to create inherently safer chemical processes that minimize the potential for accidents. acs.org

Table 1: Key Green Chemistry Principles and Their Application in this compound Research

| Principle | Description | Relevance to this compound Research |

| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. scispace.com | Developing synthetic routes with higher yields and fewer byproducts. |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org | Designing reactions where the majority of the atoms from the reactants are incorporated into the this compound structure. |

| Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances with little or no toxicity. vertecbiosolvents.com | Exploring the use of non-toxic solvents and reagents in the synthesis and application of this compound derivatives. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. acs.org | Focusing on the development of highly efficient catalysts based on the this compound scaffold to minimize waste. |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible. sigmaaldrich.comacs.org | Creating more direct synthetic strategies to avoid protection and deprotection steps. |

Applications in Novel Chiral Materials and Supramolecular Assemblies

The unique stereochemistry of this compound makes it a valuable building block for the creation of novel chiral materials. These materials have potential applications in areas such as asymmetric catalysis, chiral recognition, and nonlinear optics. The defined three-dimensional structure of this compound can be exploited to induce chirality in larger molecular systems.

A significant area of research is the incorporation of this compound derivatives into supramolecular assemblies. These are complex chemical systems held together by non-covalent bonds. The chirality of the butanol derivative can be transferred to the entire assembly, leading to chiroptical properties. For example, the transfer of chirality from a chiral diol guest to an achiral host has been demonstrated in supramolecular complexes. rsc.org This principle can be extended to systems involving derivatives of this compound.

The development of chiral polymers and metal-organic frameworks (MOFs) incorporating this scaffold is another promising avenue. These materials can exhibit unique properties due to their ordered, chiral structures. For instance, copolymers with conjugated side groups have been synthesized for applications in polymer solar cells, demonstrating how modifying side chains can tune material properties. researchgate.net

Development of Novel Catalytic Systems Based on its Scaffold

The rigid and well-defined structure of this compound makes it an attractive scaffold for the design of new chiral ligands and catalysts. The hydroxyl group provides a convenient point for modification, allowing for the attachment of various catalytically active moieties.

Research in this area focuses on synthesizing derivatives of this compound that can act as ligands for metal-catalyzed reactions. For example, the development of phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions is an active area of research. researchgate.net The stereochemistry of the butanol backbone can influence the stereoselectivity of the catalyzed reaction, leading to the preferential formation of one enantiomer of the product.

The semipinacol rearrangement, a reaction that can create challenging quaternary carbon centers, has been shown to be promoted by organoaluminum compounds in the presence of chiral 1,2-hydroxy mesylates, which share a similar structural motif with derivatives of this compound. researchgate.net This suggests the potential for developing catalysts based on this scaffold for similar synthetically useful transformations.

Advanced Methodologies for Stereocontrol and Chirality Transfer

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. The chiral environment provided by this compound and its derivatives can be harnessed to control the stereochemical outcome of chemical reactions. This involves the concept of chirality transfer, where the stereochemical information from the chiral catalyst or auxiliary is passed on to the product molecule.

Advanced methodologies are being explored to maximize this chirality transfer. This includes the rational design of catalysts where the substrate is held in a specific orientation relative to the chiral scaffold, thereby dictating the stereochemistry of the reaction.

The synthesis of highly substituted alkenes with precise stereocontrol is a significant challenge. researchgate.net The development of new catalytic systems, potentially incorporating scaffolds like this compound, is crucial for advancing this area. The selection of the phosphine ligand in palladium-catalyzed reactions, for example, has been shown to significantly influence the stereoselectivity of the outcome. researchgate.net

Potential for High-Throughput Screening in Catalyst Discovery

High-throughput screening (HTS) has become an indispensable tool in modern catalyst development, allowing for the rapid testing of large numbers of potential catalysts for a specific chemical transformation. numberanalytics.com This approach is particularly well-suited for the discovery of new catalysts based on the this compound scaffold.

By creating libraries of derivatives of this compound with different substituents, it is possible to quickly screen for the most effective catalyst for a given reaction. HTS platforms often utilize automated systems for reaction setup, monitoring, and analysis, significantly accelerating the discovery process. sigmaaldrich.comdomainex.co.uk

The advantages of HTS include speed, efficiency, and the ability to perform a comprehensive screening of various reaction parameters. numberanalytics.com This methodology minimizes the amount of starting materials and reagents required, which is both cost-effective and environmentally friendly. domainex.co.uk Techniques like on-column reaction chromatography are being developed to further integrate synthesis and analysis in a high-throughput manner. lmu.de

Table 2: High-Throughput Screening Techniques in Catalyst Discovery

| Technique | Description | Application in Catalyst Discovery |

| Parallel Synthesis | Running many reactions simultaneously in a plate-based format. sigmaaldrich.com | Rapidly screening libraries of this compound derivatives as ligands or catalysts. |

| Infrared Thermography | Measures the heat released during a reaction to determine reaction rates. | Screening for catalytic activity by detecting exothermic reactions. |

| Scanning Mass Spectrometry | Used to analyze the products of multiple reactions in parallel to determine selectivity. | Assessing the selectivity of catalysts derived from this compound. |

| On-Column Reaction Chromatography | Combines catalytic reaction and chromatographic separation in a single capillary. lmu.de | Provides a robust system for kinetic and mechanistic studies of catalytic processes in a high-throughput fashion. lmu.de |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1,1,2-triphenylbutan-1-ol, and how can stereoselectivity be controlled?

- Methodology :

- Grignard Addition : React benzophenone with a Grignard reagent (e.g., phenylmagnesium bromide) to form a tertiary alcohol intermediate.

- Asymmetric Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) or biocatalysts (e.g., Rhizopus arrhizus ) for enantioselective reduction of ketones.

- Stereochemical Verification : Confirm enantiomeric purity via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

- Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize racemization.

Q. How can the physical and chemical properties of this compound be characterized?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing phenyl group environments) .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

- Polarimetry : Measure optical rotation to confirm stereochemical integrity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., LiAlH₄ reduction vs. SOCl₂ halogenation ).

- Computational Modeling : Use DFT calculations to analyze steric hindrance from triphenyl groups and predict regioselectivity .

- Experimental Design :